REACTION_SMILES
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[CH3:1][c:2]1[n:3][cH:4][c:5](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:6][c:7]1[C:8]([S:9][c:10]1[cH:11][cH:12][c:13]([CH3:14])[cH:15][cH:16]1)=[O:17].[CH:40](=[O:41])[c:42]1[c:43]([B:48]([OH:49])[OH:50])[cH:44][cH:45][cH:46][cH:47]1.[o:24]1[cH:25][cH:26][cH:27][c:28]1[P:29]([c:30]1[o:31][cH:32][cH:33][cH:34]1)[c:35]1[o:36][cH:37][cH:38][cH:39]1>>[CH3:1][c:2]1[n:3][cH:4][c:5](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:6][c:7]1[C:8](=[O:17])[c:43]1[c:42]([CH:40]=[O:41])[cH:47][cH:46][cH:45][cH:44]1
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Name
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Cc1ccc(SC(=O)c2cc(-c3ccccc3)cnc2C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(SC(=O)c2cc(-c3ccccc3)cnc2C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1coc(P(c2ccco2)c2ccco2)c1
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Name
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Type
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product
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Smiles
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Cc1ncc(-c2ccccc2)cc1C(=O)c1ccccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |